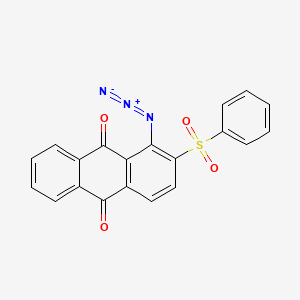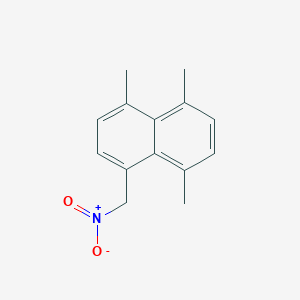
1,4,5-Trimethyl-8-(nitromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Trimethyl-8-(nitromethyl)naphthalene is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their aromatic properties and are widely used in various chemical industries. This particular compound is characterized by the presence of three methyl groups and a nitromethyl group attached to the naphthalene ring, making it a unique and interesting molecule for study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Trimethyl-8-(nitromethyl)naphthalene typically involves the nitration of 1,4,5-trimethylnaphthalene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitromethyl group at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5-Trimethyl-8-(nitromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitromethyl group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1,4,5-Trimethyl-8-(nitromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4,5-Trimethyl-8-(nitromethyl)naphthalene involves its interaction with various molecular targets. The nitromethyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The aromatic nature of the naphthalene ring allows for π-π interactions with other aromatic systems, which can be crucial in biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5-Trimethylnaphthalene: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
1,4,5,8-Tetramethylnaphthalene: Contains an additional methyl group, altering its chemical properties and reactivity.
1,4,5-Trimethyl-2-nitronaphthalene: The nitro group is positioned differently, affecting its reactivity and interactions.
Uniqueness
1,4,5-Trimethyl-8-(nitromethyl)naphthalene is unique due to the specific positioning of the nitromethyl group, which imparts distinct chemical and physical properties. This positioning allows for targeted chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
105752-68-9 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
1,4,5-trimethyl-8-(nitromethyl)naphthalene |
InChI |
InChI=1S/C14H15NO2/c1-9-4-5-11(3)14-12(8-15(16)17)7-6-10(2)13(9)14/h4-7H,8H2,1-3H3 |
Clé InChI |
BGLXAEIAAXPALH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C(C2=C(C=C1)C)C[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


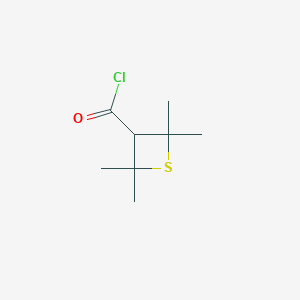
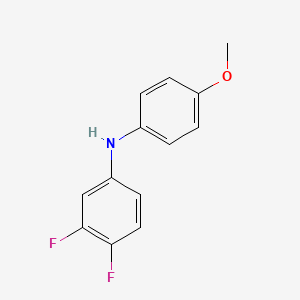
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
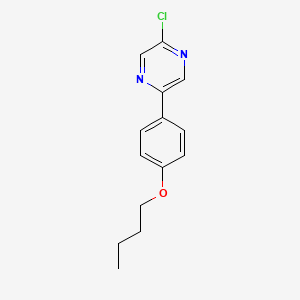
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
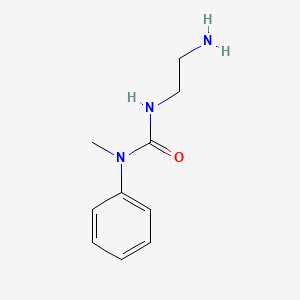
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
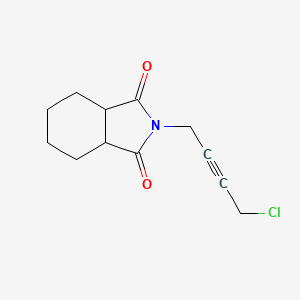

![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)

